Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylate group at the 3-position, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a refluxing mixture of methanol and water for about 3 hours . The resulting product is then subjected to work-up and distillation to obtain the desired compound.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by controlling the concentration of reactants in a flow reactor to avoid precipitation. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with various electrophiles is a common method used . This approach allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for bromination, followed by further substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrazoles with various functional groups such as aldehydes, acids, and boron pinacolates .
Scientific Research Applications
Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carboxylate group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate group, which confer distinct chemical properties. These functional groups make the compound highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)3-4(11-12)6(13)14-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLLZABIWBBTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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